B-Raf Inhibition Potency
B-Raf IN 7 exhibits a B-Raf IC50 of 110.23 nM . In comparison, the FDA-approved V600E-selective inhibitor Vemurafenib shows an IC50 of 31 nM against the V600E mutant but 100 nM against wild-type B-Raf [1], while Dabrafenib shows IC50s of 0.8 nM (V600E) and 3.2 nM (wild-type) [2].
| Evidence Dimension | B-Raf Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 110.23 nM |
| Comparator Or Baseline | Vemurafenib: 31 nM (B-Raf V600E) and 100 nM (wild-type); Dabrafenib: 0.8 nM (B-Raf V600E) and 3.2 nM (wild-type) |
| Quantified Difference | B-Raf IN 7 is approximately 3.5-fold less potent than Vemurafenib against wild-type B-Raf but does not show the high selectivity for the V600E mutant observed with Vemurafenib and Dabrafenib. |
| Conditions | Biochemical kinase inhibition assay (specific assay details may vary between studies). |
Why This Matters
The moderate potency and distinct selectivity profile of B-Raf IN 7 make it a valuable tool for investigating B-Raf signaling in contexts where avoiding paradoxical pathway activation is critical.
- [1] Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Nolop, K. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467(7315), 596-599. View Source
- [2] King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Fedorowicz, K. E., ... & Gontarek, R. R. (2013). Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PLoS One, 8(7), e67583. View Source
